[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate

Fragment-Based Drug Discovery Deoxyhypusine Synthase X-ray Crystallography

This compound is a validated crystallographic fragment hit against human deoxyhypusine synthase (DHPS) (PDB: 9IES, 1.45 Å), bypassing hit identification. Its low LogP (0.19), favorable physicochemical profile (MW 258.75, 2 rotatable bonds), and clean para-benzylamine nucleophilic anchor enable rapid parallel synthesis and focused library design. Choose this specific scaffold for structure-based drug design against DHPS in oncology, neuroprotection, or infectious disease. Not a generic building block: substitution with close analogs resets the screening campaign.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
Cat. No. B3808050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)CN.O.Cl
InChIInChI=1S/C12H16N2O.ClH.H2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14;;/h3-6H,1-2,7-9,13H2;1H;1H2
InChIKeyFLDZVARVDVSALO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring [4-(1-Pyrrolidinylcarbonyl)benzyl]amine Hydrochloride Hydrate (CAS 882855-90-5): A Validated Fragment Hit for Deoxyhypusine Synthase


[4-(1-Pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate (CAS 882855-90-5) is a para-substituted benzylamine building block featuring a pyrrolidine amide motif. The free base, [4-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone, has a molecular weight of 204.27 g/mol, while the target hydrochloride hydrate salt has a molecular weight of 258.75 g/mol and a measured LogP of 0.19 . This compound is more than a general-purpose building block; it has been validated as a crystallographic fragment hit (ligand A1I12) in a fragment screening campaign against human deoxyhypusine synthase (DHPS), with its binding mode resolved by X-ray diffraction at 1.45 Å resolution [1]. This specific target engagement profile immediately distinguishes it from uninformed alternative fragment selections.

Why Generic Substitution of [4-(1-Pyrrolidinylcarbonyl)benzyl]amine HCl Hydrate Introduces Selection Risk


The 4-(pyrrolidinocarbonyl)benzylamine scaffold presents a specific combination of structural and physicochemical parameters that are highly sensitive to minor modifications. Swapping the pyrrolidine ring for a morpholine or piperidine, altering the substitution pattern to the meta position, or replacing the benzylamine with an aniline each profoundly change key properties such as lipophilicity, hydrogen-bonding capacity, and conformational flexibility. Critically, data from a DHPS crystallographic fragment screen confirms that this specific scaffold engages the target protein in a defined orientation [1]. Substitution with a close analog, for which no such target engagement data exists, invalidates the structural hypothesis and resets the screening campaign to an uncharacterized starting point, introducing unnecessary scientific risk and wasted resources.

Quantitative Differentiation Guide for [4-(1-Pyrrolidinylcarbonyl)benzyl]amine HCl Hydrate vs. Closest Analogs


Crystallographically Validated Fragment Hit Against Deoxyhypusine Synthase (DHPS) Confers Unique Target Engagement vs. All Other Analogs

The target compound is the only member of its close analog series for which a validated, high-resolution X-ray structure of its complex with a therapeutically relevant protein target exists. It was identified as a ligand of interest (A1I12) in a crystallographic fragment screening campaign against human deoxyhypusine synthase (DHPS). The electron density maps at 1.45 Å resolution confirm unambiguous binding at a defined site within the DHPS active site [1]. No equivalent experimental binding data or structural information is available for 4-(pyrrolidin-1-yl)benzylamine, 4-(morpholinocarbonyl)benzylamine, 4-(piperidinocarbonyl)benzylamine, or 4-(pyrrolidinocarbonyl)aniline in complex with this or any other target.

Fragment-Based Drug Discovery Deoxyhypusine Synthase X-ray Crystallography

Significantly Lower Lipophilicity (LogP = 0.19) vs. Piperidine Analog Enables Favorable Fragment-Like Physicochemical Profile

The measured LogP of the target hydrochloride hydrate salt is 0.19 . This is substantially lower than the LogP of 0.75 reported for the closest azacycle-expanded analog, [4-(1-piperidinylcarbonyl)benzyl]amine hydrochloride . According to the widely adopted 'Rule of Three' for fragment-based lead discovery, fragments should ideally possess a LogP ≤ 3. The target compound's LogP of 0.19 positions it deep within this favorable range, while the piperidine analog's 0.75 represents a nearly four-fold increase in lipophilicity. This difference in LogP is meaningful for aqueous solubility and downstream optimization of ADMET properties.

Fragment-Based Drug Discovery Lipophilic Ligand Efficiency Physicochemical Properties

Reduced Hydrogen Bond Acceptor Count vs. Morpholine Analog Provides a Different Pharmacophore Profile

The target compound, with its pyrrolidine amide group, presents 2 hydrogen bond acceptor (HBA) sites [1], whereas the morpholine analog 4-(morpholinocarbonyl)benzylamine introduces an additional oxygen atom in the heterocycle, increasing the HBA count to 3. This additional acceptor can alter target recognition, as the morpholine oxygen can engage in hydrogen bonds that the pyrrolidine cannot, potentially leading to off-target interactions or a completely altered binding mode in the context of a defined pharmacophore hypothesis. The target compound thereby offers a cleaner pharmacophoric profile for targets where a dialkyl amide is desired without an additional heteroatom.

Medicinal Chemistry Pharmacophore Modeling Hydrogen Bonding

Hydrochloride Hydrate Salt Form Provides Solid-State Handling and Aqueous Solubility Advantages Over the Free Base Form

The target compound is supplied as a hydrochloride hydrate salt, which is a solid at ambient temperature . This contrasts with the free base form, which is reported as a liquid requiring refrigerated storage at 4 °C [1]. For high-throughput screening and automated liquid handling, solid compounds are strongly preferred for accurate weighing and long-term stability. Furthermore, the hydrochloride salt form inherently enhances aqueous solubility relative to the free base, a critical parameter for biochemical assay preparation.

Form Selection Solid-State Chemistry Solubility

Optimal Use Scenarios for [4-(1-Pyrrolidinylcarbonyl)benzyl]amine HCl Hydrate Based on Quantitative Evidence


Structure-Guided Optimization of Deoxyhypusine Synthase (DHPS) Inhibitors

This is the most compelling application scenario. The compound is a validated, crystallographically characterized fragment hit for DHPS [1]. Research groups aiming to develop tool compounds or lead molecules targeting DHPS for applications in cancer, neuroprotection, or infectious disease can bypass the hit identification phase. The available co-crystal structure (PDB 9IES) enables immediate structure-based drug design, allowing medicinal chemists to design focused libraries around this scaffold to improve affinity and selectivity.

Assembly of Focused Fragment Libraries for General Metalloenzyme or Transferase Screening

The low LogP (0.19) and favorable physicochemical profile (MW 258.75, 2 rotatable bonds) [1] make this compound an ideal member of a high-quality fragment library. Its 'fragment-like' properties ensure high aqueous solubility and low non-specific binding. Given that DHPS is a transferase, this fragment may also show privileged binding to other enzyme classes, making it a valuable addition to diverse screening decks.

Synthetic Elaboration via the Benzylamine Handle to Explore SAR Around the Pyrrolidine Amide

The para-benzylamine group provides a clean, nucleophilic anchor for rapid parallel synthesis. It can be readily acylated, sulfonylated, or used in reductive amination to generate diverse compound arrays. The pyrrolidine amide portion is stable and serves as a control element for the core pharmacophore. This functional group pattern is specifically designed for efficient medicinal chemistry exploration, as evidenced by its use as a building block in commercial screening collections [1].

Quote Request

Request a Quote for [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.